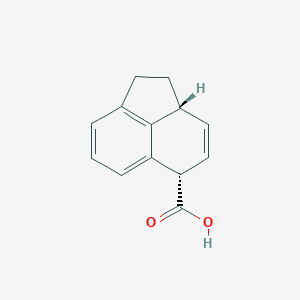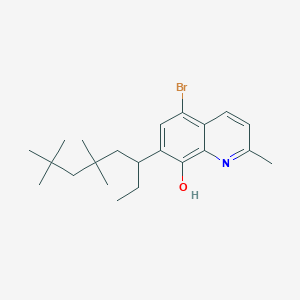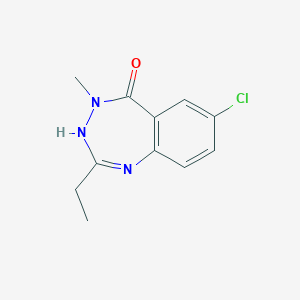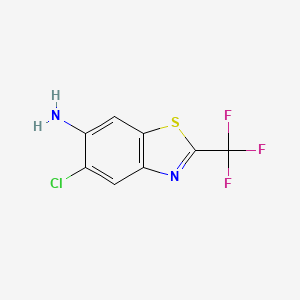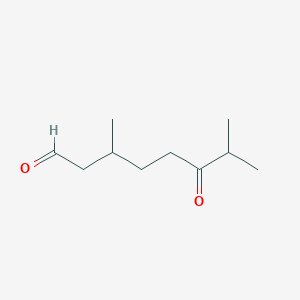
3,7-Dimethyl-6-oxooctanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-6-oxooctanal is an organic compound with the molecular formula C10H18O2. It is a member of the aldehyde family and is known for its distinct chemical structure, which includes a ketone and an aldehyde functional group. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6-oxooctanal can be achieved through several methods. One common approach involves the oxidation of 3,7-dimethyl-6-octenal. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is often produced through a combination of vacuum distillation and chemical separation methods. This process involves the initial distillation of the compound under reduced pressure, followed by chemical separation techniques to purify the product. The final product typically has a purity of over 95% .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-6-oxooctanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 3,7-Dimethyl-6-oxo-octanoic acid.
Reduction: 3,7-Dimethyl-6-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,7-Dimethyl-6-oxooctanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-6-oxooctanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethyl-6-octenal
- 3,7-Dimethyl-6-oxo-octanoic acid
- 3,7-Dimethyl-6-octanol
Uniqueness
3,7-Dimethyl-6-oxooctanal is unique due to its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
58223-41-9 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3,7-dimethyl-6-oxooctanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h7-9H,4-6H2,1-3H3 |
Clave InChI |
QMGXVXFKXOTDMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCC(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
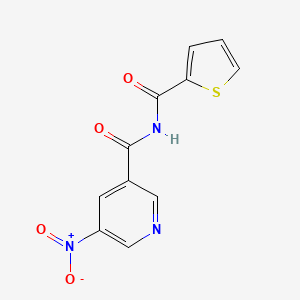
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
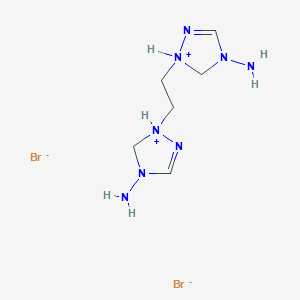
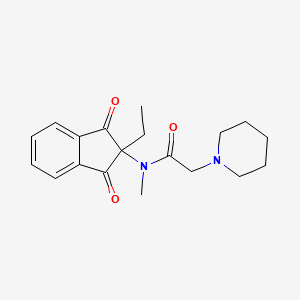

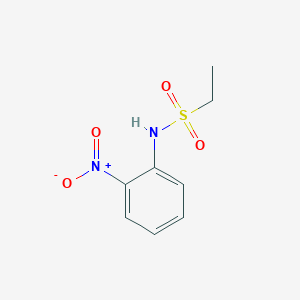
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
